In Vitro Antimicrobial Activity Profile of Antifungal Agent 93 (Compound 10) Against Bacterial and Fungal Pathogens
Antifungal agent 93 demonstrates quantifiable in vitro antimicrobial activity across a panel of five microbial species, including the fungal pathogen Candida albicans. The compound's potency varies by organism, with the highest susceptibility observed in Streptococcus mutans (MIC = 8 µg/mL) and comparable activity against Bacillus subtilis and C. albicans (both MIC = 32 µg/mL) . No direct head‑to‑head comparator data are available for this compound; therefore, the following comparison is cross‑study contextualized against the clinically utilized antifungal fluconazole, which serves as a class‑level baseline for antifungal activity against C. albicans [1].
| Evidence Dimension | Minimum inhibitory concentration (MIC) against Candida albicans |
|---|---|
| Target Compound Data | 32 µg/mL |
| Comparator Or Baseline | Fluconazole (historical in vitro data range: 0.125–64 µg/mL, EUCAST breakpoint ≤2 µg/mL for susceptibility) |
| Quantified Difference | Antifungal agent 93 MIC = 32 µg/mL; Fluconazole typical MIC = 0.25–2 µg/mL for wild‑type susceptible strains |
| Conditions | Broth microdilution method; strain and medium details not specified in vendor datasheet |
Why This Matters
This quantitative activity profile identifies Antifungal agent 93 as a research‑grade compound with modest antifungal activity against C. albicans relative to established clinical azoles, which may be relevant for structure‑activity relationship studies or for exploring alternative chemical scaffolds.
- [1] EUCAST. Antifungal clinical breakpoints for Candida species. Version 10.0, 2020. View Source
